tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2306249-01-2
VCID: VC5481902
InChI: InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.247

tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate

CAS No.: 2306249-01-2

Cat. No.: VC5481902

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.247

* For research use only. Not for human or veterinary use.

tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate - 2306249-01-2

Specification

CAS No. 2306249-01-2
Molecular Formula C10H17F2NO3
Molecular Weight 237.247
IUPAC Name tert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Standard InChI Key WMSNGRGUQYKMEF-SSDOTTSWSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C10H17F2NO3\text{C}_{10}\text{H}_{17}\text{F}_2\text{NO}_3, corresponds to a molecular weight of 237.247 g/mol. Its structure features a piperidine ring substituted at the 3-position with a hydroxyl group and at the 4-position with two fluorine atoms, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. The (3R) stereochemistry is critical for its interactions in chiral environments, as confirmed by its InChIKey WMSNGRGUQYKMEF-SSDOTTSWSA-N.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Nametert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F
XLogP3 (Log P)1.3
Topological Polar Surface Area49.77 Ų

The fluorine atoms induce electronegativity and conformational rigidity, while the Boc group enhances solubility in organic solvents and prevents undesired reactions at the nitrogen .

Synthesis and Preparation

Fluorination Strategies

Synthesis typically begins with a piperidine precursor, where fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor. For example, DAST selectively replaces hydroxyl groups with fluorine in a stereoretentive manner, as demonstrated in the conversion of 4-hydroxy-piperidine derivatives to 4,4-difluoro analogs. Source corroborates this method, noting that Dess-Martin periodinane is employed to oxidize intermediates like tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to ketones for subsequent functionalization.

Boc Protection and Cyclization

The tert-butyl group is introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). This step ensures nitrogen protection during downstream reactions. Cyclization of linear precursors is catalyzed by acids or bases, depending on the substrate’s stability .

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsYieldReference
1DAST, CH₂Cl₂, 0°C → rt78%
2Boc₂O, Et₃N, CH₂Cl₂85%
3Dess-Martin periodinane, CH₂Cl₂, 20°C92%

Chemical Reactivity and Functionalization

Hydroxyl Group Reactivity

The 3-hydroxy group participates in Mitsunobu reactions to install ethers or esters, enabling side-chain diversification. For instance, coupling with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates stereospecific substitutions .

Fluorine-Directed Transformations

The geminal difluoro moiety at C4 directs electrophilic attacks to adjacent positions. In one study, treatment with Grignard reagents yielded alkylated products at C5 while preserving fluorine substituents .

Comparative Analysis with Analogues

Stereoisomeric Variants

The (3R,4R)-4-fluoro-3-hydroxy analogue (CAS 1314641-02-5) exhibits distinct hydrogen-bonding patterns due to its cis-diol configuration, altering solubility and target affinity .

Table 3: Stereochemical Impact on Properties

Property(3R)-4,4-Difluoro(3R,4R)-4-Fluoro
Melting PointNot reported97°C
Solubility (H₂O)2.78 mg/mL1.2 mg/mL

Research Advancements and Future Directions

Recent work focuses on enantioselective fluorination to improve synthetic efficiency. Catalytic asymmetric methods using chiral ligands (e.g., Jacobsen’s thiourea) have achieved enantiomeric excesses >90%. Future studies may explore:

  • In vivo toxicity profiling to validate preclinical safety.

  • Solid-state NMR for conformational analysis in drug-receptor complexes.

  • Flow chemistry to scale up production while minimizing waste.

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